N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,4-dihydropyridine core substituted with methoxy, 4-methylpiperidinylmethyl, and acetamide groups.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3/c1-15-7-9-24(10-8-15)12-18-11-19(26)20(28-2)13-25(18)14-21(27)23-17-5-3-16(22)4-6-17/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBBUZGPGMLUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a bromophenyl group and a piperidine moiety, suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Molecular Structure
- Molecular Formula : C21H26BrN3O3
- Molecular Weight : 448.4 g/mol
- CAS Number : 921471-41-2
The compound can be classified under amide derivatives and is structurally related to dihydropyridines, which are often investigated for their pharmacological properties .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Dihydropyridine Core : This step often requires specific reagents and conditions to ensure high yield and purity.
- Acylation : The introduction of the acetamide group can be achieved through acylation reactions.
- Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor yield and purity.
Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have been shown to act as inhibitors or modulators of various biological pathways, influencing processes like apoptosis or cell signaling .
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Anticancer Activity : Similar dihydropyridine derivatives have been studied for their potential in cancer therapy, showing efficacy in inhibiting cancer cell proliferation.
- Neurological Applications : The piperidine moiety is associated with several neuroactive compounds, suggesting potential applications in treating neurological disorders.
Case Studies
Recent studies have explored the activity of related compounds in various biological assays. For instance:
- Cell Viability Assays : Compounds structurally similar to this compound have shown significant cytotoxic effects against cancer cell lines.
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have revealed IC50 values indicating potent activity against targets relevant to cancer and neurodegenerative diseases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H26BrN3O3 |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 921471-41-2 |
| Anticancer Activity | Significant cytotoxicity observed in cell lines |
| Solubility | Soluble in organic solvents; limited water solubility |
| Stability | Stable under controlled conditions; further studies needed |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its combination of:
- Methoxy substitution : Influences electronic properties and metabolic stability.
- 4-Methylpiperidinylmethyl side chain : Modulates solubility and steric interactions.
- 4-Oxo-1,4-dihydropyridine core : Provides a planar scaffold for intermolecular interactions.
Comparative Analysis of Analogous Compounds
The following table summarizes structural differences between the target compound and its analogs:
Notable Observations:
- AZ257 (): Shares the 4-oxo-dihydropyridine core but incorporates a thioether linkage and cyano group, which may alter redox properties and binding affinity compared to the target compound .
- Compound : Lacks the dihydropyridine and piperidine groups, highlighting the target compound’s complexity in balancing lipophilic and hydrophilic interactions .
Structural Characterization
Challenges :
- Metabolic stability of the methoxy group requires optimization.
- Piperidine methylation may influence blood-brain barrier penetration, warranting pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
